molecular formula C24H20FN5O5S B2929361 N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide CAS No. 852170-64-0

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

Cat. No.: B2929361
CAS No.: 852170-64-0
M. Wt: 509.51
InChI Key: WVDNSCWZDKWMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex pyrimido[4,5-d]pyrimidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group, a 4-fluorophenyl substituent, and a sulfanylacetamide linkage. The 1,3-benzodioxol-5-ylmethyl moiety may influence metabolic stability due to its electron-rich aromatic system. The sulfanylacetamide group introduces a thioether bridge, which can modulate electronic properties and binding kinetics .

Properties

CAS No.

852170-64-0

Molecular Formula

C24H20FN5O5S

Molecular Weight

509.51

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide

InChI

InChI=1S/C24H20FN5O5S/c1-29-21-19(23(32)30(2)24(29)33)22(28-20(27-21)14-4-6-15(25)7-5-14)36-11-18(31)26-10-13-3-8-16-17(9-13)35-12-34-16/h3-9H,10-12H2,1-2H3,(H,26,31)

InChI Key

WVDNSCWZDKWMLQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a pyrimidine derivative, which may contribute to its biological activity. Below are its key properties:

PropertyValue
Molecular FormulaC19H21FN2O4
Molecular Weight360.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H21FN2O4/c1-13(21-8-9-24-16-5-3-2-4-15(16)20)19(23)22-11-14-6-7-17-18(10-14)26-12-25-17/h2-7,10,13,21H,8-9,11-12H2,1H3,(H,22,23)

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The benzodioxole moiety may enhance the compound's affinity for these targets due to its structural characteristics. Additionally, the fluorophenyl group may improve selectivity towards certain pathways involved in disease processes.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer). Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound:

  • Model Studies : In vitro studies using neuroblastoma cell lines showed that the compound can reduce oxidative stress markers and improve cell viability under neurotoxic conditions.
  • Potential Applications : These findings suggest a possible application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

Case Study 1: Antitumor Activity in Mice
A study investigated the efficacy of the compound in a murine model of breast cancer. Mice treated with the compound exhibited reduced tumor size compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors.

Case Study 2: Neuroprotection in Ischemic Models
In a rat model of ischemic stroke, administration of the compound resulted in improved neurological scores and reduced infarct size compared to untreated controls. This suggests its potential for therapeutic use in acute ischemic events.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Key Functional Groups Potential Implications References
Target Compound : N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide Pyrimido[4,5-d]pyrimidine (fused rings) 4-Fluorophenyl, 1,3-dimethyl, 2,4-dioxo Sulfanylacetamide, 1,3-benzodioxole Enhanced rigidity, lipophilicity from fluorophenyl; potential metabolic stability via benzodioxole
N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine (non-fused) 4-Methoxyphenyl, tetrahydro scaffold Sulfanylacetamide, 1,3-benzodioxole Reduced rigidity due to tetrahydro ring; methoxyphenyl may increase solubility vs. fluorophenyl
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide Simple pyrimidine 4-Fluorophenyl, hydroxymethyl, isopropyl Sulfonamide Sulfonamide group offers hydrogen-bonding capacity; isopropyl may enhance steric effects
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives Pyrazoline 4-Hydroxyphenyl, aryl Benzenesulfonamide Sulfonamide motif common in carbonic anhydrase inhibitors; hydroxyl group for polarity

Structural and Functional Analysis:

Core Structure Differences: The pyrimido[4,5-d]pyrimidine core in the target compound is more rigid and planar than the thieno[3,2-d]pyrimidine in or the simple pyrimidine in . This rigidity may improve binding affinity to flat enzymatic pockets (e.g., kinases) . Pyrazoline derivatives () lack fused aromatic systems, reducing π-π interactions but allowing conformational flexibility .

Substituent Effects: Fluorophenyl vs. However, methoxy groups may improve solubility . Benzodioxole vs. Sulfonamide: The 1,3-benzodioxole group in the target compound could slow oxidative metabolism compared to sulfonamides, which are prone to hydrolysis .

Functional Group Variations :

  • Sulfanylacetamide vs. Sulfonamide : Sulfanylacetamide’s thioether linkage is less polar than sulfonamide, possibly increasing blood-brain barrier penetration. However, sulfonamides exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .

Pharmacological Considerations:

  • No direct bioactivity data for the target compound is available in the provided evidence. Benzodioxole-containing compounds often exhibit antioxidant and neuroprotective effects . Fluorophenyl groups are common in CNS-targeting drugs (e.g., fluoxetine) due to their lipophilicity and metabolic stability .

Notes

Limitations: Direct pharmacological data (e.g., IC50 values, toxicity profiles) for the target compound and its analogs are absent in the provided evidence. Comparisons are inferred from structural motifs and known substituent effects.

Research Gaps : Synthesis and testing of fluorophenyl/methoxyphenyl analogs could clarify substituent impacts on activity. Comparative crystallographic studies (using SHELX or ORTEP ) may reveal conformational preferences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?

  • Answer : The compound's synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfanylacetamide coupling. To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can further refine conditions by prioritizing high-yield reaction spaces while minimizing experimental iterations .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s purity and structure?

  • Answer : Use high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm molecular weight and functional groups. Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical ambiguities, as demonstrated in structurally analogous pyrimidine derivatives . Purity should be validated via HPLC with UV detection at λ = 254 nm.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products using LC-MS and compare against reference standards. Thermo-gravimetric analysis (TGA) can identify decomposition thresholds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data reported in literature for this compound?

  • Answer : Perform meta-analysis to identify variables (e.g., assay type, cell lines, dosing protocols) contributing to discrepancies. Validate findings using standardized in vitro models (e.g., enzyme inhibition assays under controlled pH and temperature) and orthogonal techniques like surface plasmon resonance (SPR) for binding affinity measurements .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Answer : Synthesize analogs with systematic modifications to the benzodioxole, fluorophenyl, or pyrimido-pyrimidine moieties. Evaluate inhibitory potency across related targets (e.g., kinase panels) and correlate with molecular docking simulations. Free-energy perturbation (FEP) calculations can predict substituent effects on binding .

Q. What computational approaches are recommended to predict metabolic pathways and potential toxicity?

  • Answer : Use in silico tools like SwissADME for predicting CYP450 metabolism sites and admetSAR for toxicity profiling. Validate predictions with in vitro microsomal stability assays (human liver microsomes) and Ames tests for mutagenicity .

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

  • Answer : Employ quench-flow techniques coupled with LC-MS to capture short-lived intermediates. Isotopic labeling (e.g., <sup>18</sup>O or <sup>2</sup>H) can trace atom transfer steps, while DFT calculations (Gaussian 16) model transition states and energy barriers .

Methodological Notes

  • Experimental Design : Prioritize orthogonal analytical methods (e.g., NMR + XRD) to avoid misinterpretation of structural data.
  • Data Contradictions : Use Bland-Altman plots for assay comparison and hierarchical clustering to identify outlier datasets.
  • Synthesis Optimization : Leverage flow chemistry for scalable production while maintaining reaction control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.